N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, also known as E7070, is a synthetic sulfonamide derivative identified as a potent antitumor agent. [] It belongs to a novel class of antiproliferative agents distinct from traditional antimitotics like paclitaxel. [] E7070 demonstrates promising anticancer activity by primarily impacting the S phase of the cell cycle, leading to a decrease in S phase cells and an accumulation of cells in the G1 and/or G2 phases. [] This unique mechanism distinguishes it from other antitumor sulfonamides, like E7010, which act by disrupting tubulin polymerization. []
While the precise mechanism of action of N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide remains unclear, research suggests its primary effect is on the S phase of the cell cycle. [] Unlike antimitotic agents that disrupt tubulin polymerization, E7070 leads to a reduction in the S phase fraction and an accumulation of cells in the G1 and/or G2 phases of the cell cycle. [] This distinct mechanism points to an alternative pathway in inhibiting cancer cell proliferation.
The primary application of N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) lies in its potential as an antitumor agent. [] Preclinical studies demonstrate its ability to inhibit the proliferation of various human cancer cell lines by inducing cell cycle arrest, specifically targeting the S phase. [] The promising preclinical results led to E7070 progressing to clinical trials, indicating its potential therapeutic value. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8